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Compound of Interest

Compound Name: GB-88

Cat. No.: B607608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of GB-88, a

selective, orally active, non-peptide antagonist of Proteinase-Activated Receptor 2 (PAR2). GB-
88 is a valuable tool for investigating the role of PAR2 in various physiological and pathological

processes, including inflammation and cancer.
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Property Value Reference

Chemical Name

N-((S)-1-(((S)-1-(((S)-4-

(diaminomethyl)-1-(3-

(trifluoromethyl)phenyl)piperidi

ne-4-carbonyl)pyrrolidin-2-

yl)carbonyl)pyrrolidin-2-

yl)methyl)-5-methoxy-1H-

indole-2-carboxamide

N/A

CAS Number 1416435-96-5 [1]

Molecular Formula C32H42N4O4 [1]

Molecular Weight 546.7 g/mol [1]

Appearance White to off-white solid N/A

Purity >98% N/A

Solubility
Proper dissolution of GB-88 is critical for accurate and reproducible experimental results. The

following table summarizes the known solubility of GB-88 in common laboratory solvents.

Solvent Concentration Comments Reference

DMSO
31.25 mg/mL (57.16

mM)

Requires sonication

for complete

dissolution.

[1]

Olive Oil 10 mg/kg

Used as a vehicle for

oral administration in

in vivo studies.

[1][2]

Note: For in vitro experiments, it is recommended to prepare a concentrated stock solution in

DMSO and then dilute it with the appropriate cell culture medium to the final desired

concentration. Ensure the final DMSO concentration in the culture medium is low (typically
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<0.1%) to avoid solvent-induced cellular toxicity. For in vivo studies, a suspension in olive oil

can be prepared for oral gavage.

Mechanism of Action
GB-88 is a selective antagonist of PAR2, a G-protein coupled receptor (GPCR) involved in

inflammation and other cellular processes.[3] It functions by inhibiting the PAR2-activated

release of intracellular calcium (Ca2+).[1] Interestingly, GB-88 exhibits biased agonism,

meaning it can selectively inhibit certain signaling pathways while activating others.[4] While it

blocks PAR2/Gq/11/Ca2+/PKC signaling, it has been shown to act as an agonist for PAR2-

mediated cAMP attenuation, ERK1/2 phosphorylation, and RhoA activation.[4] This unique

property makes GB-88 a valuable tool for dissecting the complexities of PAR2 signaling.

Signaling Pathway of GB-88 as a PAR2 Antagonist
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Caption: Antagonistic action of GB-88 on the PAR2 signaling pathway.

Signaling Pathway of GB-88 as a Biased Agonist
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Caption: Biased agonistic action of GB-88 on PAR2 signaling.

Experimental Protocols
The following are detailed protocols for common experiments involving GB-88. These should

be adapted as necessary for specific experimental conditions and cell types.

In Vitro Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of GB-88 on PAR2-agonist-

induced intracellular calcium release in a human colon adenocarcinoma cell line, HT-29.

Materials:

HT-29 cells (ATCC HTB-38)

DMEM (Dulbecco's Modified Eagle Medium)
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Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

GB-88

DMSO

PAR2 agonist (e.g., Trypsin, 2f-LIGRLO-NH2)

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

96-well black, clear-bottom plates

Fluorescence plate reader

Experimental Workflow:
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Seed HT-29 cells in 96-well plate

Incubate for 24 hours

Load cells with Fura-2 AM

Wash cells to remove excess dye

Pre-incubate with GB-88 or vehicle

Add PAR2 agonist

Measure fluorescence intensity

Analyze data to determine IC50

Click to download full resolution via product page

Caption: Workflow for the in vitro calcium mobilization assay.

Procedure:
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Cell Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% penicillin-

streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cell Seeding: Seed HT-29 cells into a 96-well black, clear-bottom plate at a density of 5 x

10^4 cells/well and allow them to adhere overnight.

Dye Loading: The following day, remove the culture medium and load the cells with a

calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) in serum-free medium for 60

minutes at 37°C.

Washing: Wash the cells twice with a suitable buffer (e.g., Hanks' Balanced Salt Solution with

20 mM HEPES) to remove extracellular dye.

GB-88 Pre-incubation: Pre-incubate the cells with various concentrations of GB-88 (or

vehicle control, DMSO) for 15-30 minutes at 37°C.

Agonist Stimulation: Place the plate in a fluorescence plate reader and, after establishing a

baseline fluorescence reading, add the PAR2 agonist (e.g., trypsin at a final concentration of

10 nM).

Fluorescence Measurement: Immediately measure the change in intracellular calcium

concentration by monitoring the fluorescence intensity at the appropriate excitation and

emission wavelengths for the chosen dye (for Fura-2, ratio of emission at 510 nm from

excitation at 340 nm and 380 nm).

Data Analysis: The inhibitory effect of GB-88 is calculated as the percentage reduction in the

agonist-induced calcium response. The IC50 value, the concentration of GB-88 that causes

50% inhibition, can be determined by fitting the concentration-response data to a sigmoidal

dose-response curve.[1]

In Vivo Anti-Inflammatory Activity Assay (Rat Paw
Edema Model)
This protocol describes how to assess the anti-inflammatory effects of orally administered GB-
88 in a rat model of PAR2-agonist-induced paw edema.

Materials:
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Male Wistar rats (200-250 g)

GB-88

Olive oil

PAR2 agonist (e.g., 2f-LIGRLO-NH2)

Saline

Pletysmometer

Oral gavage needles

Experimental Workflow:
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Acclimatize rats for 1 week

Fast rats overnight

Administer GB-88 (p.o.) or vehicle

Wait for 1 hour

Inject PAR2 agonist into hind paw

Measure paw volume at different time points

Analyze data to determine inhibition of edema

Click to download full resolution via product page

Caption: Workflow for the in vivo rat paw edema assay.

Procedure:

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the

experiment with free access to food and water.

Fasting: Fast the rats overnight before the experiment, with free access to water.
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GB-88 Administration: Prepare a suspension of GB-88 in olive oil. Administer GB-88 orally

(p.o.) by gavage at the desired dose (e.g., 10 mg/kg).[1] The control group should receive

the vehicle (olive oil) only.

Waiting Period: Wait for 1 hour to allow for the absorption of GB-88.

Induction of Edema: Inject a PAR2 agonist (e.g., 50 µL of 100 µM 2f-LIGRLO-NH2 in saline)

into the subplantar region of the right hind paw of each rat.

Paw Volume Measurement: Measure the volume of the injected paw using a plethysmometer

at various time points after the agonist injection (e.g., 0, 30, 60, 120, and 180 minutes).

Data Analysis: The increase in paw volume (edema) is calculated as the difference between

the paw volume at each time point and the initial paw volume. The percentage inhibition of

edema by GB-88 is calculated by comparing the increase in paw volume in the GB-88
treated group to the vehicle-treated control group.

Quantitative Data Summary
Parameter Value

Assay
Conditions

Cell/Animal
Model

Reference

IC50 (Ca2+

release)
2 µM

Inhibition of

PAR2-activated

Ca2+ release

HT-29 cells [1][3]

IC50 (Ca2+

release)
1.6 ± 0.5 µM

Inhibition of

trypsin-induced

Ca2+ release

Human

Monocyte-

Derived

Macrophages

(HMDMs)

[2]

Cmax (in vivo) 1.7 ± 0.4 µM

10 mg/kg oral

administration in

olive oil

Rat [2]

Tmax (in vivo) 4.0 ± 0.6 h

10 mg/kg oral

administration in

olive oil

Rat [2]
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Safety and Handling
GB-88 is for research use only and is not for human or veterinary use. Standard laboratory

safety precautions should be followed when handling this compound. Wear appropriate

personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation

of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of

water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Ordering Information
GB-88 can be purchased from various chemical suppliers. Please refer to their respective

websites for ordering information.

This document is intended to be a guide for researchers. Protocols may need to be optimized

for specific experimental setups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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